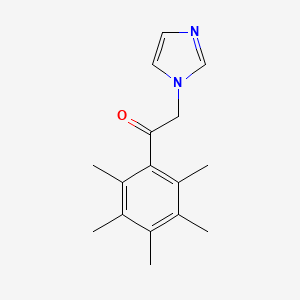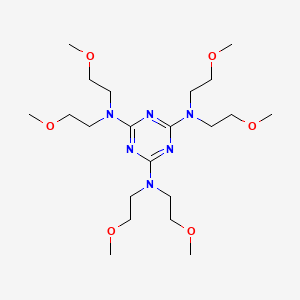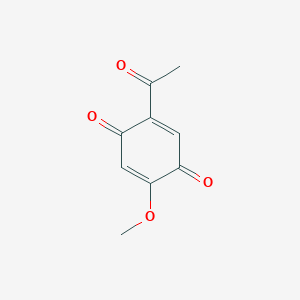
N-(2,4-Dinitrophenyl)-N'-(3,6-endoxohexahydrophthalimido)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea is a complex organic compound that features both nitro and phthalimido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea typically involves the reaction of 2,4-dinitrophenyl isocyanate with a phthalimide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted aromatic compounds with new functional groups replacing the nitro groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or cellular components, leading to inhibition or activation of biochemical pathways. The nitro and phthalimido groups play crucial roles in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dinitrophenyl)urea: Lacks the phthalimido group, making it less complex.
N-(3,6-endoxohexahydrophthalimido)urea: Lacks the nitro groups, affecting its reactivity.
N-Phenyl-N’-(3,6-endoxohexahydrophthalimido)urea: Similar structure but without the nitro substituents.
Uniqueness
N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea is unique due to the presence of both nitro and phthalimido groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
73816-38-3 |
|---|---|
Molecular Formula |
C15H13N5O8 |
Molecular Weight |
391.29 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)urea |
InChI |
InChI=1S/C15H13N5O8/c21-13-11-9-3-4-10(28-9)12(11)14(22)18(13)17-15(23)16-7-2-1-6(19(24)25)5-8(7)20(26)27/h1-2,5,9-12H,3-4H2,(H2,16,17,23) |
InChI Key |
LZRMHLVJPLJGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)NC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


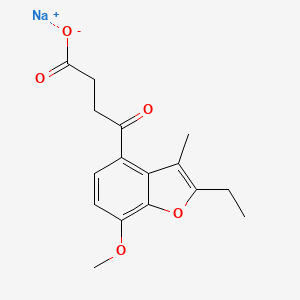

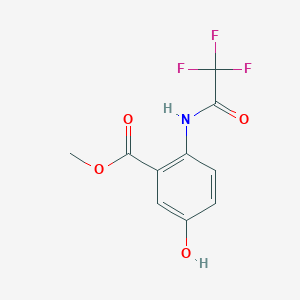
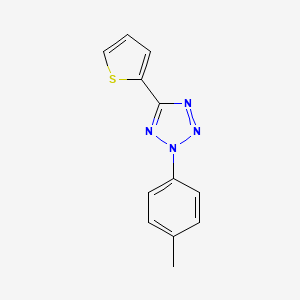
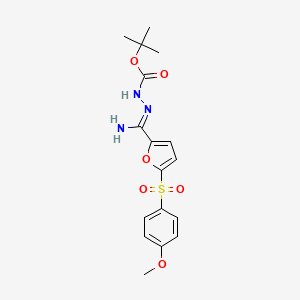
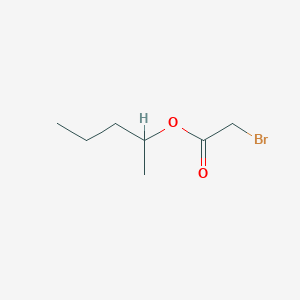
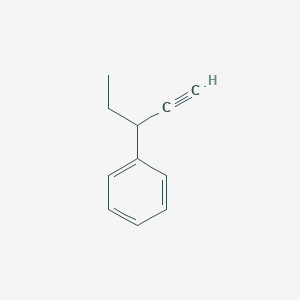
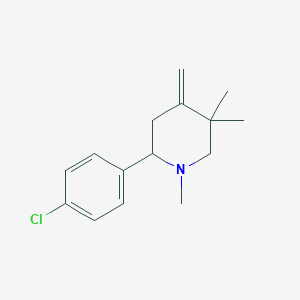
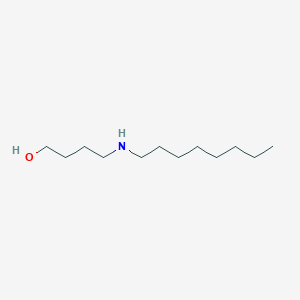
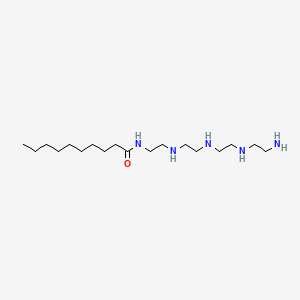
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
